molecular formula C9H17Br B8627428 (Bromomethyl)cyclooctane

(Bromomethyl)cyclooctane

Cat. No.: B8627428
M. Wt: 205.13 g/mol
InChI Key: RUSAZVZHLDQOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bromomethyl)cyclooctane is an organic compound with the molecular formula C9H17Br. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of a bromomethyl group (-CH2Br) attached to the cyclooctane ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclooctane can be synthesized through several methods. One common approach involves the bromination of methylcyclooctane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.

Industrial Production Methods: In industrial settings, bromomethylcyclooctane can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)cyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized cyclooctane derivatives.

    Elimination Reactions: Under basic conditions, bromomethylcyclooctane can undergo elimination reactions to form cyclooctene, an unsaturated hydrocarbon.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form cyclooctanone.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Hydroxymethylcyclooctane, cyanomethylcyclooctane, aminomethylcyclooctane.

    Elimination: Cyclooctene.

    Oxidation: Cyclooctanone.

Scientific Research Applications

(Bromomethyl)cyclooctane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of bromomethylcyclooctane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, bromomethylcyclooctane can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

    Bromomethylcyclohexane: Similar in structure but with a six-membered ring instead of an eight-membered ring.

    Bromomethylcyclopentane: Contains a five-membered ring.

    Bromomethylcyclobutane: Contains a four-membered ring.

Uniqueness: (Bromomethyl)cyclooctane is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller-ring counterparts. This can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

bromomethylcyclooctane

InChI

InChI=1S/C9H17Br/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8H2

InChI Key

RUSAZVZHLDQOQM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclooctylmethanol (8.16 g) was dissolved in 47% HBr-solution (70 ml) and refluxed for 1 hour at 130° C. The reaction mixture was poured onto icewater (500 ml) and saturated sodium hydrogencarbonate solution (500 ml) was added. The aqueous solution was extracted with dichloromethane. The combined organic phases were washed with water, brine and dried over sodium sulfate, filtered and concentrated in vacuo. The residue was chromatographed on silica gel in toluene as eluent. The fractions containing cyclo-octylmethyl bromide were pooled and evaporated. Yield: 9.85 g. TLC: Rf=0.95, silica gel, toluene
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

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